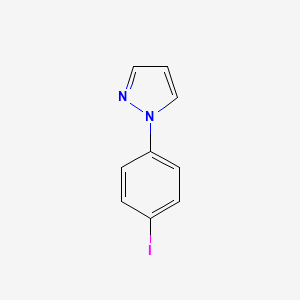

1-(4-Iodophenyl)-1H-Pyrazole

描述

Overview of Pyrazole (B372694) Chemistry and its Significance

Pyrazole is a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms. royal-chem.comwikipedia.org This structural motif imparts a unique combination of chemical reactivity and biological activity, making pyrazole and its derivatives subjects of intense academic and industrial research. numberanalytics.comnumberanalytics.com First synthesized in the late 19th century, the study of pyrazoles has expanded significantly over the decades. wikipedia.orgnumberanalytics.com

In modern chemistry, the pyrazole scaffold is a crucial building block in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.comglobalresearchonline.net This has led to their incorporation into numerous commercially available drugs. wikipedia.org The versatility of the pyrazole ring allows for the synthesis of a diverse library of compounds with tailored properties, solidifying its importance in drug design and development. royal-chem.comglobalresearchonline.net

Rationale for Focusing on 1-(4-Iodophenyl)-1H-Pyrazole

The specific focus on this compound stems from the unique combination of its two key structural features: the pyrazole core and the iodophenyl group. The pyrazole moiety provides a stable, aromatic platform that is a known pharmacophore, a part of a molecule responsible for its biological activity. numberanalytics.com

The presence of an iodine atom on the phenyl ring is particularly significant. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is especially valuable in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Consequently, this compound serves as a highly versatile intermediate, enabling the straightforward synthesis of a vast array of more complex molecules. The iodine atom also allows for the formation of halogen bonds, which can be exploited in crystal engineering and for phasing in X-ray crystallography studies. smolecule.com

Scope and Objectives of the Research Outline

This article provides a detailed examination of this compound, structured to cover its synthesis, characterization, chemical reactivity, and applications. The primary objectives are to:

Detail the common synthetic pathways to produce this compound.

Describe the spectroscopic and crystallographic methods used for its characterization.

Explore its reactivity in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.

Investigate its role as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.

Discuss its emerging applications in the field of materials science.

Highlight its utility as a pivotal chemical intermediate in organic synthesis.

This comprehensive overview aims to provide a scientifically accurate and authoritative resource for researchers interested in the chemistry and applications of this important heterocyclic compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 368869-86-7 | biosynth.comscbt.com |

| Molecular Formula | C₉H₇IN₂ | biosynth.comscbt.com |

| Molecular Weight | 270.07 g/mol | biosynth.comscbt.com |

| IUPAC Name | 1-(4-iodophenyl)pyrazole | fishersci.nl |

| Boiling Point | 304.3 °C | biosynth.com |

| Flash Point | 91 °C | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

1-(4-iodophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIQBEMLKKKISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380117 | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-86-7 | |

| Record name | 1-(4-Iodophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 1-(4-Iodophenyl)-1H-pyrazole by introducing the key structural elements in a minimal number of steps.

Iodination of 1-(4-iodophenyl)ethanone as Precursor

One approach to synthesizing this compound involves the iodination of 1-(4-iodophenyl)ethanone. biosynth.com This method highlights a high-yielding synthesis pathway. biosynth.com The resulting bromoarene is a useful intermediate for further chemical transformations. biosynth.com

Electrophilic Cyclization of α,β-Alkynic Hydrazones with Molecular Iodine

A significant method for the synthesis of 4-iodopyrazoles, including the title compound, is through the electrophilic cyclization of α,β-alkynic hydrazones. metu.edu.trulakbim.gov.tr This reaction is typically carried out by treating the α,β-alkynic hydrazone with molecular iodine in the presence of a base like sodium bicarbonate. metu.edu.trulakbim.gov.tr This process is versatile, tolerating a wide array of functional groups on the starting materials, including aliphatic, aromatic, and even ferrocenyl moieties with both electron-donating and electron-withdrawing substituents. ulakbim.gov.tr The α,β-alkynic hydrazones themselves are readily prepared from the reaction of hydrazines with propargyl aldehydes and ketones. metu.edu.trulakbim.gov.tr

| Reactants | Reagents | Product | Yield | Ref. |

| α,β-Alkynic hydrazones | Molecular Iodine, Sodium Bicarbonate | 4-Iodopyrazoles | Good to excellent | metu.edu.trulakbim.gov.tr |

Iodine-Catalyzed Reactions of Aldehyde Hydrazones with Electron-Deficient Olefins

An effective protocol for synthesizing pyrazole (B372694) derivatives involves the iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins. nih.govbiointerfaceresearch.com This method can produce the target compounds under mild reaction conditions. biointerfaceresearch.comacs.org For instance, a reaction conducted in dimethylformamide (DMF) at 80°C with 20 mol% of iodine and tert-butyl hydroperoxide (TBHP) as an oxidant can yield the desired pyrazole. nih.gov The choice of solvent is crucial, with DMF generally providing better yields than acetonitrile (B52724) (CH3CN). nih.govbiointerfaceresearch.com This reaction is believed to proceed through a cascade of C-H functionalization, C-N bond formation, and subsequent oxidation. acs.orgacs.orgresearchgate.net

| Reactants | Catalyst | Oxidant | Solvent | Temperature | Yield | Ref. |

| Aldehyde Hydrazones, Electron-Deficient Olefins | I₂ (20 mol%) | TBHP (3.0 equiv) | DMF | 80°C | 35% | nih.gov |

Indirect Synthesis and Derivatization Strategies

Indirect methods involve the formation of the pyrazole ring system followed by or concurrent with the introduction of the 4-iodophenyl group.

One-Pot Synthesis via Chalcone (B49325) Intermediates and Phenylhydrazine (B124118) Cyclization

Pyrazoline derivatives can be synthesized in a one-pot, three-component reaction involving an appropriately substituted benzaldehyde, an acetophenone, and phenylhydrazine. fip.org This reaction proceeds through the formation of a chalcone intermediate. The chalcone then undergoes cyclization with phenylhydrazine to form the pyrazoline ring. fip.org This method can be performed under basic conditions, for example, using potassium hydroxide (B78521) as a catalyst. fip.org While this specific example leads to pyrazolines, the core strategy of forming a chalcone and subsequent cyclization is a well-established route to pyrazoles.

Copper-Catalyzed Oxidative Coupling Reactions of Hydrazones

Copper-catalyzed reactions represent a significant pathway for pyrazole synthesis. One such method is the oxidative coupling of hydrazones with maleimides, catalyzed by copper(I) chloride, which proceeds under mild conditions using air as the oxidant. acs.orgmdpi.com Another approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. nih.gov In these reactions, copper catalysts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) have shown excellent performance. nih.gov These copper-catalyzed methods are valued for their efficiency and the use of readily available starting materials. nih.govacs.orgmdpi.com

| Reactants | Catalyst | Oxidant | Key Features | Ref. |

| Aldehyde Hydrazones, Maleimides | CuCl | Air | Mild conditions, good functional group compatibility | acs.orgmdpi.com |

| β,γ-Unsaturated Hydrazones | Cu(I) salts (e.g., CuOTf) | O₂ | Efficient, uses economical catalyst | nih.gov |

Silver-Catalyzed Synthesis from N'-Benzylidene Tolylsulfonohydrazides

A notable method for synthesizing pyrazole derivatives involves a silver-catalyzed reaction. Specifically, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles has been achieved using N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate as starting materials. mdpi.comnih.gov This process proceeds through a sequence of nucleophilic addition, intramolecular cyclization, and elimination, followed by a snmjournals.orgimperial.ac.uk-H shift to yield the trifluoromethylated pyrazole derivatives. mdpi.comnih.gov The use of a silver catalyst is crucial for this transformation, with silver trifluoromethanesulfonate (AgOTf) being an effective option. mdpi.com This method has been shown to produce moderate to excellent yields of the desired products. mdpi.com

Green Chemistry Approaches in Pyrazole Synthesis Utilizing Sustainable Solvents and Nanocatalysts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. thieme-connect.comvisnav.in These approaches often involve the use of sustainable solvents, such as water and ethanol (B145695), and the application of reusable nanocatalysts. thieme-connect.comvisnav.inmdpi.com

Several studies have focused on the synthesis of pyranopyrazoles, a fused heterocyclic system, using green methodologies. These reactions are often multicomponent, one-pot procedures that offer high atom economy and procedural simplicity. mdpi.comjsynthchem.com For instance, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been employed as a highly efficient and reusable catalyst for the four-component synthesis of pyrano[2,3-c]-pyrazoles in water. jsynthchem.comrsc.org This method has demonstrated excellent yields and the catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.comjsynthchem.com

Other nanocatalysts, such as nano-sized silicon dioxide (SiO2) derived from agricultural waste like wheat straw, have also been successfully used. rsc.org These catalysts, with high surface area and porosity, facilitate the reaction of components like hydrazine (B178648) hydrate (B1144303), malononitrile, aromatic aldehydes, and ethyl acetoacetate (B1235776) in water. rsc.org Similarly, ceria-doped zirconia (CeO2/ZrO2) and yttrium iron garnet (Y3Fe5O12) nanocatalysts have been shown to be effective in producing pyranopyrazole derivatives under mild, often solvent-free, conditions with high yields and good reusability. rsc.org The use of microwave irradiation in conjunction with nanocatalysts like cobalt(II) oxide (CoO) in ethanol has also been reported as a green and efficient method for pyrazole synthesis. visnav.in

Table 1: Examples of Nanocatalysts in Green Synthesis of Pyrazole Derivatives

| Catalyst | Reactants | Solvent | Key Advantages |

|---|---|---|---|

| Copper Ferrite (CuFe2O4) | Alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, ethyl acetoacetate | Water | High efficiency, reusability. jsynthchem.comrsc.org |

| Nano-SiO2 (from wheat straw) | Hydrazine hydrate, malononitrile, aromatic aldehydes, ethyl acetoacetate | Water | Utilizes agricultural waste, uniform catalyst distribution. rsc.org |

| Ceria-Zirconia (CeO2/ZrO2) | Hydrazine hydrate, ethyl acetoacetate, malononitrile, substituted aldehydes | Ethanol | Remarkable yields, short reaction time at room temperature. rsc.org |

| Yttrium Iron Garnet (Y3Fe5O12) | Hydrazine hydrate, ethyl acetoacetate, malononitrile, substituted aldehydes | Solvent-free | Excellent yields, short duration, catalyst recyclable up to eight runs. rsc.org |

| Cobalt(II) Oxide (CoO) | α,β-diketones, hydrazine hydrate/phenyl hydrazine | Ethanol | Microwave-assisted, efficient. visnav.in |

Radiochemical Synthesis and Isotopic Labeling

The introduction of radioisotopes into molecules like this compound is crucial for their application in diagnostic imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Radioiodination using [¹²³I]-Iodide for SPECT Imaging Agents

Radioiodination is a key process for preparing SPECT imaging agents. gla.ac.uk Iodine-123 ([¹²³I]) is a commonly used radionuclide for SPECT due to its favorable decay properties. gla.ac.ukacs.org A prevalent method for introducing radioiodine into aromatic rings is electrophilic substitution on a precursor molecule. mdpi.com For instance, iodinated celecoxib (B62257) analogues, which share the pyrazole core structure, have been synthesized for COX-2 targeted SPECT imaging. acs.org In one study, a specific celecoxib analogue, 5-(4-iodophenyl)-1-{4-(methylsulfonyl)phenyl}-3-(trifluoromethyl)-1H-pyrazole, was radiolabeled with [¹²³I]. acs.orgresearchgate.net The process involved the use of Na¹²³I and an oxidizing agent, chloramine-T, in a two-phase system of ethyl acetate (B1210297) and water. acs.org This method resulted in a high radiochemical yield of 85% and a radiochemical purity of 99%. acs.orgresearchgate.net

Arylstannane Precursors in Radioiodination

Aryltrialkylstannanes are highly versatile precursors for radioiodination. mdpi.comnih.gov The process, known as iododestannylation, involves the ipso-substitution of the stannyl (B1234572) group with radioiodine. mdpi.com This method is favored for its mild reaction conditions and high yields. mdpi.com For the synthesis of [¹²³I]-labeled celecoxib analogues, an aryltributylstannane precursor was first generated from the stable iodo compound through a palladium-catalyzed reaction with hexabutylditin. acs.org The subsequent radioiodination of this tributylstannyl derivative with Na¹²³I was facilitated by chloramine-T in a binary-phase system. acs.org This approach allows for the efficient and regioselective incorporation of radioiodine. mdpi.com

Synthesis of [¹⁸F]-Difluoromethylarenes from Aryl Iodides

Aryl iodides, such as this compound, can serve as precursors for the synthesis of [¹⁸F]-difluoromethylarenes, which are valuable for PET imaging. A general and practical method has been developed for this transformation. nih.govresearchgate.net This method is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.govresearchgate.net The process involves the reaction of an aryl iodide with a suitable reagent to introduce the [¹⁸F]-difluoromethyl group, achieving radiochemical yields ranging from 10% to 60%. snmjournals.orgnih.gov The precursors for this reaction are readily prepared from aryl iodides. nih.govresearchgate.net One specific protocol involves treating aryl acetophenones with N-bromophthalimide and [¹⁸F]fluoride, followed by the addition of aqueous potassium hydroxide, to generate the [¹⁸F]CHF₂–arenes. nih.gov

Table 2: Radiochemical Synthesis of [¹⁸F]-Difluoromethylarenes

| Precursor | Reagents | Radiochemical Yield (non-decay corrected) | Key Features |

|---|---|---|---|

| Aryl Iodides | N-bromophthalimide, [¹⁸F]fluoride, tetraethylammonium (B1195904) bicarbonate, aqueous KOH | 10% - 60% | Wide substrate scope, tolerates various functional groups. snmjournals.orgnih.gov |

Solid-Phase Synthesis of Iodinated Analogs

Solid-phase synthesis (SPS) offers a streamlined approach for creating libraries of compounds, including iodinated pyrazole analogues. imperial.ac.ukthieme-connect.com A method has been developed for the parallel SPS of iodinated analogues of Rimonabant, a CB1 receptor inverse agonist containing a pyrazole core. imperial.ac.ukthieme-connect.comresearchgate.net In this strategy, a HypoGel® resin-bound germanium linker is employed. imperial.ac.ukthieme-connect.com A 1,5-diarylpyrazole tert-butyl ester is attached to the resin, and subsequent parallel amidation with various hydrazines and amines allows for diversification. imperial.ac.ukthieme-connect.com The final step involves cleavage from the solid support with concomitant ipso-iododegermylation using sodium iodide and N-chlorosuccinimide (NCS) in a TFA/AcOH solvent system. imperial.ac.uk This cleavage step is efficient, providing the desired iodinated pyrazole analogues in good yields. imperial.ac.ukthieme-connect.com

Functionalization and Derivatization Reactions

The inherent reactivity of the pyrazole and iodophenyl moieties allows for a range of functionalization reactions. These transformations are key to creating a library of related compounds for further investigation.

The formation of the C-N bond between a pyrazole ring and an aryl group is a fundamental step in the synthesis of this compound. Copper-catalyzed N-arylation reactions, a variation of the Ullmann condensation, are frequently employed for this purpose under relatively mild conditions. researchgate.netmdpi.com These methods have largely superseded traditional procedures which often required harsh conditions and high temperatures. asianpubs.org

The process typically involves the coupling of 1H-pyrazole with an aryl iodide, in this case, 1,4-diiodobenzene (B128391) or a related iodophenyl precursor. The catalytic system is crucial for the reaction's efficiency. Research has demonstrated that catalysts derived from copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) in combination with specific ligands can effectively promote this transformation. researchgate.netasianpubs.orgacs.org Diamine ligands, in particular, have been shown to be effective in conjunction with CuI for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles. acs.orgorganic-chemistry.org

General conditions have been developed that are tolerant of a wide array of functional groups on either the aryl halide or the heterocycle, such as aldehydes, ketones, and nitriles. acs.org The choice of base and solvent also plays a significant role. Bases like cesium carbonate (Cs₂CO₃) are often used, and solvents such as acetonitrile or dimethylformamide (DMF) are common, with the choice sometimes depending on the solubility of the reactants. asianpubs.org These copper-catalyzed systems provide good to excellent yields of the N-arylated pyrazole products. mdpi.comasianpubs.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Pyrazole

| Component | Example | Role/Function | Source(s) |

| Copper Source | CuI, Cu₂O | Primary catalyst for C-N bond formation. | researchgate.netasianpubs.orgacs.org |

| Ligand | Diamine ligands, Oxime-type ligands | Stabilizes the copper catalyst and enhances its reactivity. | researchgate.netacs.org |

| Aryl Halide | Aryl Iodides, Aryl Bromides | Provides the aryl group for attachment to the pyrazole nitrogen. | researchgate.netacs.org |

| Base | Cs₂CO₃, K₂CO₃ | Activates the pyrazole for nucleophilic attack. | asianpubs.org |

| Solvent | Acetonitrile, DMF, Toluene | Provides the reaction medium. | researchgate.netmdpi.comasianpubs.org |

Following the synthesis of the core this compound structure, the introduction of various substituents onto the pyrazole ring is a critical step for conducting structure-activity relationship (SAR) studies. nih.gov Such studies are essential in fields like medicinal chemistry and agrochemicals to optimize the biological activity of a lead compound. researchgate.net The pyrazole ring is a versatile scaffold that can be functionalized at its remaining carbon positions (C3, C4, and C5). researchgate.net

A variety of synthetic methods can be employed to introduce this diversity. For instance, direct iodination at the C4 position of the pyrazole ring can be achieved using reagents like potassium iodate (B108269) (KIO₃), creating a handle for further cross-coupling reactions. nih.gov Other strategies include regioselective magnesiation or zincation followed by trapping with different electrophiles, which allows for the controlled introduction of functional groups. rsc.org

In the context of SAR, researchers systematically synthesize a series of derivatives where the substituents on the pyrazole ring are varied. nih.gov For example, different alkyl, aryl, or functional groups containing heteroatoms can be installed. The resulting compounds are then tested for a specific biological activity, such as insecticidal or herbicidal effects. nih.gov The data from these tests reveal how changes in the molecular structure, such as the size, electronics, and hydrogen-bonding capacity of the substituents, affect the compound's potency and selectivity. nih.gov This systematic approach allows for the identification of key structural features required for the desired biological effect. nih.gov

Table 2: Examples of Pyrazole Ring Functionalization for SAR Studies

| Position on Pyrazole Ring | Type of Substituent | Potential Impact on Activity | Source(s) |

| C3 | Phenyl, Substituted Phenyl | Modulates steric bulk and electronic properties. | researchgate.net |

| C4 | Halogens (e.g., Iodo) | Acts as a synthetic handle for further reactions (e.g., coupling). | nih.gov |

| C5 | Carboxylic Acid, Esters | Can influence solubility and act as a hydrogen bond donor/acceptor. | |

| Various | Fluoro-substituted groups | Can enhance metabolic stability and binding affinity. | nih.gov |

Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H-NMR Spectral Analysis

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 1-(4-Iodophenyl)-1H-pyrazole, the analysis reveals distinct signals corresponding to the protons on both the pyrazole (B372694) and phenyl rings.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton spectrum shows several key signals. The protons on the pyrazole ring typically appear as distinct multiplets or singlets. Specifically, a singlet is observed at approximately 7.94 ppm, with another singlet at 7.71 ppm. The protons on the 4-iodophenyl ring exhibit a characteristic pattern for a para-substituted benzene (B151609) ring. A doublet corresponding to two protons is seen around 7.63 ppm, and a triplet for another two protons appears at about 7.44 ppm. A multiplet is also reported in the range of 7.28–7.32 ppm. rsc.org

Table 1: ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 7.94 | s | 1H | Pyrazole-H | rsc.org |

| 7.71 | s | 1H | Pyrazole-H | rsc.org |

| 7.63 | d | 2H | Phenyl-H | rsc.org |

| 7.44 | t | 2H | Phenyl-H | rsc.org |

| 7.28-7.32 | m | 1H | Phenyl-H | rsc.org |

s = singlet, d = doublet, t = triplet, m = multiplet

¹³C-NMR Spectral Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy identifies the carbon framework of a molecule. The spectrum of this compound in CDCl₃ shows distinct peaks for each unique carbon atom. The carbon atoms of the pyrazole ring are observed at chemical shifts of approximately 145.7, 129.4, and 118.9 ppm. The carbons of the 4-iodophenyl group appear at around 139.3, 131.1, and 126.9 ppm. rsc.org

Table 2: ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 145.7 | Pyrazole-C | rsc.org |

| 139.3 | Phenyl-C | rsc.org |

| 131.1 | Phenyl-C | rsc.org |

| 129.4 | Pyrazole-C | rsc.org |

| 126.9 | Phenyl-C | rsc.org |

| 118.9 | Pyrazole-C | rsc.org |

2D NMR Techniques (e.g., gDQFCOSY, gHSQC, gHMBC)

Two-dimensional (2D) NMR techniques, such as Gradient Double-Quantum-Filtered Correlation Spectroscopy (gDQFCOSY), Gradient Heteronuclear Single Quantum Coherence (gHSQC), and Gradient Heteronuclear Multiple Bond Correlation (gHMBC), are employed to establish connectivity between atoms. mdpi.com

gDQFCOSY: This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecule's spin systems. mdpi.comresearchgate.net

gHSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

gHMBC: This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. mdpi.com

For similar complex molecules, these 2D NMR methods have been instrumental in confirming the complete assignment of all proton and carbon signals, tracing the connectivity within the pyrazole and phenyl rings, and identifying the quaternary carbon attached to the iodine atom. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands.

Key vibrational frequencies (νmax) include stretches for C-H bonds in the aromatic rings (around 3115 cm⁻¹), C=C and C=N stretching vibrations within the pyrazole and phenyl rings (in the region of 1594-1492 cm⁻¹), and various fingerprint vibrations corresponding to C-H bending and ring deformations at lower wavenumbers. rsc.org The presence of the C-I bond is also expected to show a characteristic absorption in the far-infrared region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3115 | Aromatic C-H Stretch | rsc.org |

| 1594 | C=C/C=N Aromatic Ring Stretch | rsc.org |

| 1492 | C=C/C=N Aromatic Ring Stretch | rsc.org |

| 1322 | In-plane C-H Bend | rsc.org |

| 942 | Out-of-plane C-H Bend | rsc.org |

| 751 | C-H Bending | rsc.org |

| 600 | C-I Stretch region | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) with a Time-of-Flight (TOF) analyzer provides highly accurate mass measurements.

For this compound (C₉H₇IN₂), the calculated exact mass is 269.96540 Da. nih.gov HRMS analysis confirms this molecular formula, with experimental values found to be in very close agreement (e.g., found: 270.9726 for [M+H]⁺, calculated: 270.9723). rsc.org The mass spectrum would show a prominent molecular ion peak ([M]⁺) and characteristic fragmentation patterns, including the loss of the iodine atom. vulcanchem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, related pyrazole structures have been extensively studied. mdpi.comnih.gov

The introduction of an iodine atom at the para position of the phenyl ring is a strategy used to facilitate X-ray crystallography, as the heavy iodine atom aids in solving the phase problem. smolecule.com Studies on similar pyrazoline compounds, such as 1-(3-(4-iodophenyl)-5-(3-methyl thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, have shown a monoclinic crystal system. researchgate.net It is expected that the crystal structure of this compound would reveal a planar pyrazole ring and a planar phenyl ring, with the dihedral angle between them being a key structural parameter. The iodine atom would likely participate in halogen bonding, influencing the crystal packing. smolecule.com

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from electronic transitions between different energy levels within the molecule. The chromophoric system of this compound is composed of the pyrazole ring and the 4-iodophenyl substituent. The electronic transitions are primarily of the π → π* type, originating from the aromatic systems of the pyrazole and benzene rings.

Further substitution on the phenyl ring influences the position and intensity of these absorption bands. The presence of an iodine atom at the para position of the phenyl ring in this compound is expected to cause an additional bathochromic shift. This is attributed to the auxochromic effect of the iodine atom, where its lone pair of electrons can interact with the π-system of the benzene ring, further extending the conjugation.

Studies on various substituted aryl-pyrazole derivatives have shown characteristic absorption maxima in the range of 250–300 nm. acs.orgnih.gov For instance, a study on pyrazole derivatives with varying substituents reported UV-Vis absorption bands in chloroform solution within this region. researchgate.net Another investigation of pyrazole-based compounds in ethanol (B145695) also revealed absorption maxima in a similar range, with values around 252-282 nm. acs.org

Based on these findings for structurally related compounds, the expected UV-Vis absorption data for this compound in a common organic solvent like ethanol or chloroform would feature a strong absorption band corresponding to the π → π* transition of the conjugated aryl-pyrazole system.

Table 1: Representative UV-Vis Spectral Data for Aryl-Pyrazole Derivatives

| Compound/Derivative Class | Solvent | λmax (nm) | Electronic Transition | Reference |

| 1H-Pyrazole | Gas Phase | ~210 | π → π | nist.gov |

| 3,5-Diphenyl-1H-pyrazole | CDCl3 | 254 | π → π | acs.org |

| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | CDCl3 | 252 | π → π | acs.org |

| Halogenoaminopyrazole Derivatives | Ethanol | 246-300 | π → π | nih.gov |

The data presented in Table 1 illustrates the typical absorption ranges for pyrazole derivatives, supporting the prediction that this compound would exhibit its principal absorption band in the mid-to-upper UV region. The precise λmax and molar absorptivity would be dependent on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.

Theoretical and Computational Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level.

Protein-Ligand Binding Affinity Prediction

Molecular docking studies have been instrumental in predicting the binding affinity of pyrazole (B372694) derivatives, including those with a 4-iodophenyl group, to various protein targets. For instance, derivatives of 1-(4-Iodophenyl)-1H-pyrazole have been investigated as potential inhibitors of enzymes like cytochrome P450 CYP121A1. nih.gov The binding affinity, often expressed as the dissociation constant (KD), can be determined through these computational methods. nih.govresearchgate.net For example, a series of imidazole (B134444) derivatives of pyrazole showed varying KD values, with some exhibiting affinities in the micromolar range, comparable to known drugs. nih.gov In another study, the inhibitory constant (Ki) of a pyrazole derivative against the cannabinoid receptor 1 (CB1) was determined to be in the nanomolar range. nih.gov These predictions are crucial for identifying promising drug candidates early in the discovery process.

| Compound Series | Target | Binding Affinity (KD) |

|---|---|---|

| Imidazole Derivatives (Series 7) | CYP121A1 | <12 µM |

| Compound 7a | CYP121A1 | 2.63 ± 0.19 µM |

| Compound 7b | CYP121A1 | 4.16 ± 0.47 µM |

| 4-nitrile derivative 7h | CYP121A1 | 45.9 µM |

Elucidation of Binding Modes and Key Interactions

Beyond just predicting affinity, molecular docking elucidates the specific binding modes and key interactions between the ligand and the protein's active site. For pyrazole derivatives, these interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom. Docking studies on pyrazole derivatives targeting CYP121A1 revealed that many compounds interact with the heme group through an interstitial water molecule, forming hydrogen bonds with residues like Ser237, Gln385, and Arg386. nih.gov Hydrophobic interactions with residues such as Thr77, Val78, Val82, Val83, and Met86 are also significant. nih.gov In some cases, direct coordination of a nitrogen atom from the pyrazole or a substituent to the heme iron is observed. nih.gov The orientation of the 4-iodophenyl group within the binding pocket is critical for establishing these favorable interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometry and understanding the electronic properties of compounds like this compound.

| Computational Method | Parameter | Finding |

|---|---|---|

| DFT (B3LYP/6-311G**) | Geometry Optimization | Provides optimized molecular structure. acs.org |

| X-ray Diffraction & DFT | Dihedral Angles | Angles <10° suggest near-planar conformations in pyrazole analogs. |

| DFT (M06-2X/6-31G) | Potential Energy Surface | Determines lowest energy conformers. ufms.br |

Solvation Energy Calculations

Solvation energy, the energy change associated with dissolving a solute in a solvent, is another important property that can be calculated using computational methods. nih.gov While specific solvation energy calculations for this compound are not detailed in the provided results, DFT calculations can be used in conjunction with continuum solvation models to predict these values. researchgate.net Understanding the solvation properties of a molecule is crucial for predicting its solubility and bioavailability, which are key factors in drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are built by finding a correlation between calculated molecular descriptors and the experimentally observed activity of a series of compounds. nih.gov

For pyrazole derivatives, QSAR studies have been conducted to understand the structural features that influence their activity as, for example, EGFR kinase inhibitors. nih.gov A QSAR model can be developed using techniques like multiple linear regression (MLR). mdpi.comresearchgate.net The descriptors used in these models can be of various types, including electronic, steric, and hydrophobic parameters. mdpi.com For instance, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives indicated that adjacency and distance matrix descriptors were influential in determining their EGFR kinase inhibitory activity. nih.gov Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamic properties. For this compound, MD simulations can elucidate the intricate relationship between its structure and motion, which is crucial for understanding its interactions and potential applications.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the pyrazole and the 4-iodophenyl rings. The relative orientation of these two aromatic systems is described by the dihedral angle (or torsional angle) between the planes of the two rings. The stability of different conformations is influenced by a balance of electronic and steric effects. Electronic effects, such as conjugation between the π-systems of the pyrazole and phenyl rings, tend to favor a planar conformation. Conversely, steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrazole ring can lead to a non-planar, twisted conformation being the most stable.

MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the global and local energy minima which correspond to the most stable and metastable conformations, respectively. The energy barriers separating these minima dictate the rate of interconversion between different conformations. For similar 1-phenyl-heterocyclic systems, computational studies have shown that the energy barrier to rotation is a key parameter governing their dynamic behavior.

A typical MD simulation of this compound would involve the following conceptual steps:

System Setup: A starting 3D structure of the molecule is generated and placed in a simulation box, often solvated with an appropriate solvent (like water or an organic solvent) to mimic experimental conditions.

Force Field Application: A classical force field is assigned to describe the potential energy of the system. The force field is a set of parameters that define the energy associated with bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system's evolution over time is simulated by numerically integrating Newton's equations of motion. This generates a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic behavior. This includes analyzing the distribution of the dihedral angle between the pyrazole and iodophenyl rings to understand the preferred conformations and their populations.

From such simulations, key dynamic properties can be quantified. For instance, the root mean square deviation (RMSD) of the atomic positions can be monitored over time to assess the stability of the molecule's conformation. Fluctuations in bond lengths, bond angles, and dihedral angles provide insight into the molecule's internal flexibility.

While specific, published molecular dynamics data for this compound is not available to populate detailed tables, the following table illustrates the type of data that would be generated from such a study to characterize its conformational landscape.

Table 1: Hypothetical Conformational Analysis Data for this compound from Molecular Dynamics This table is for illustrative purposes to show the type of data obtained from MD simulations and is not based on published experimental or computational results for this specific compound.

| Conformer | Dihedral Angle (°) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| Twisted (Global Minimum) | ~ ±40° | 0.00 | ~ 70 |

| Planar (Transition State) | 0° | ~ 10-15 | < 1 |

| Perpendicular (Transition State) | 90° | ~ 20-25 | < 1 |

This hypothetical data suggests that the molecule would predominantly exist in a twisted conformation, with significant energy barriers preventing free rotation and leading to a well-defined, albeit flexible, three-dimensional structure. The dynamic behavior revealed by MD simulations is essential for a comprehensive understanding of how this compound interacts with other molecules and its environment.

Reactivity Mechanisms and Reaction Pathways

Mechanistic Studies of Pyrazole (B372694) Ring Formation

The construction of the pyrazole core can be achieved through various synthetic strategies, each with its own distinct mechanistic underpinnings.

A prevalent method for synthesizing the pyrazole scaffold involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. nih.gov This reaction typically proceeds through the formation of a pyrazoline intermediate, which is a partially reduced form of pyrazole. nih.gov

The mechanism begins with the reaction of a chalcone (B49325) with a hydrazine, such as phenylhydrazine (B124118), which leads to the formation of a pyrazoline. acs.org The reaction between β-arylchalcones and hydrogen peroxide can yield epoxides; subsequent addition of hydrazine hydrate (B1144303) forms pyrazoline intermediates which, upon dehydration, yield the desired 3,5-diaryl-1H-pyrazoles. nih.gov The synthesis of pyrazole-based adamantyl heterocyclic compounds, for instance, has been achieved through the condensation of 1-adamantyl chalcone with substituted phenylhydrazine. nih.gov

A proposed mechanism for the formation of the pyrazole ring from a chalcone derivative is illustrated below:

Step 1: Nucleophilic attack of the hydrazine derivative on the β-carbon of the chalcone.

Step 2: Intramolecular cyclization.

Step 3: Dehydration to form the stable pyrazole ring. acs.org

This method is a cornerstone in heterocyclic chemistry due to its reliability and the accessibility of the starting materials. nih.gov

The synthesis of pyrazoles frequently involves sequences of nucleophilic addition and elimination reactions. One common pathway is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.com This reaction is a direct and rapid method for obtaining polysubstituted pyrazoles. mdpi.com

The mechanism involves an initial nucleophilic addition, followed by an intramolecular cyclization and subsequent elimination of a water molecule to form the aromatic pyrazole ring. mdpi.comyoutube.com For example, the synthesis of 5-aryl-3-trifluoromethyl pyrazoles proceeds through sequential steps of nucleophilic addition, intramolecular cyclization, and elimination. mdpi.com Similarly, the reaction of pyrimidine (B1678525) with a hot hydrazine solution to yield pyrazole follows an Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) sequence. rrbdavc.org Suitably substituted pyrazoles can exhibit increased reactivity towards nucleophiles, particularly when electron-withdrawing groups are present on the ring. chim.it

In certain pyrazole syntheses, a nih.govacs.org-H shift, or a sigmatropic rearrangement, is a crucial final step to yield the stable aromatic product. mdpi.com This tautomeric shift involves the migration of a hydrogen atom between the two nitrogen atoms of the pyrazole ring. researchgate.net

For instance, the silver-catalyzed reaction of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate results in the formation of trifluoromethylated pyrazole derivatives through a sequence that culminates in a nih.govacs.org-H shift. mdpi.com While the intramolecular migration of a proton between the nitrogen atoms of pyrazole has been considered an example of a nih.govacs.org-sigmatropic reaction, computational studies suggest that N(sp²)–N(sp²) migrations of hydrogen in aromatic azoles are outside the domain of the Woodward–Hoffmann rules. researchgate.net Nevertheless, this rearrangement is a key step in various synthetic routes, such as the condensation of 1,3-diketones with hydrazine, which proceeds through a 4H-pyrazol-1-ium intermediate that can undergo a rapid 1,5-sigmatropic shift. researchgate.net

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The efficiency and selectivity of pyrazole synthesis can be significantly enhanced by the use of catalysts and specific reagents. These agents can lower activation energies, direct the reaction towards a desired regioisomer, and enable milder reaction conditions.

Copper catalysts are particularly effective in the synthesis of N-aryl pyrazoles, such as 1-(4-Iodophenyl)-1H-pyrazole. rsc.orgrsc.org Copper-catalyzed N-arylation of pyrazoles with aryl halides is a well-established method. acs.org A robust and scalable one-pot reaction utilizes α,β-alkynic N-tosyl hydrazones and diaryliodonium triflates with a copper catalyst to construct a diverse range of N-aryl pyrazoles. rsc.orgrsc.org

The proposed mechanism for this copper-catalyzed reaction involves a tandem sequence:

Cyclization: Base-mediated cyclization of the alkynic hydrazone to an N-tosyl pyrazole, which may be assisted by the copper catalyst. rsc.orgrsc.org

Deprotection: The N-tosyl pyrazole converts to a 1H-pyrazole under the copper-catalyzed conditions. rsc.orgrsc.org

N-Arylation: The Cu(I) catalyst is oxidized by the diaryliodonium salt to form an Ar–Cu(III) species. This intermediate interacts with the 1H-pyrazole to furnish the N-arylated product and regenerate the Cu(I) catalyst. rsc.org

This methodology demonstrates high functional group tolerance and provides good yields. rsc.orgrsc.org Additionally, iron oxide-supported copper oxide nanoparticles have been developed as magnetically recyclable catalysts for pyrazole synthesis under mild conditions. acs.org

In recent years, nanocatalysts have gained prominence in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. Various nanocatalysts have been successfully employed in the synthesis of pyrazole derivatives, offering benefits such as high efficiency, excellent yields, short reaction times, and catalyst reusability. nih.govnih.govjsynthchem.com

These catalysts are often used in multicomponent reactions (MCRs), which align with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov The use of nanocatalysts can also facilitate reactions under milder or solvent-free conditions. nih.gov

| Catalyst Type | Reactants | Conditions | Key Advantages |

| Ag/La-ZnO core–shell | Aryl aldehyde, malononitrile, ethyl acetoacetate (B1235776), hydrazine hydrate | Solvent-free grinding, room temperature | High efficiency, superior yields, short duration, reusability. nih.gov |

| Fe₃O₄@CoFe-LDH | Acetoacetate, malononitrile, aldehyde, hydrazine hydrate | 70 °C, ethanol (B145695) | High efficiency, good selectivity, recyclable. jsynthchem.com |

| YS-Fe₃O₄@PMO/IL-Cu | Malononitrile, PhCHO, ethyl acetoacetate, hydrazine hydrate | Water, 25°C, ultrasonic | High yields and selectivity, reusable at least 9 times. frontiersin.org |

| Nanocat-Fe-CuO | Various precursors for pyrazoles | Mild conditions | Magnetically separable and reusable (up to six times). acs.org |

These examples underscore the potential of nanostructured materials to advance sustainable and efficient synthetic strategies for complex heterocyclic compounds like this compound. nih.gov

Investigations of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of pyrazole formation is essential for optimizing reaction conditions and controlling product distribution. The Knorr pyrazole synthesis, the classic method for this transformation, has been the subject of detailed kinetic studies.

The reaction is not a simple, single-step process but involves a complex network of reversible and irreversible steps. The widely accepted mechanism proceeds through the initial formation of a hydrazone intermediate. rsc.org This is followed by a cyclization step to form a non-aromatic hydroxylpyrazolidine intermediate. rsc.org The final step is the dehydration of this intermediate to yield the stable, aromatic pyrazole ring.

Kinetic investigations have revealed that under neutral or acidic conditions, the dehydration of the hydroxylpyrazolidine intermediate is often the rate-determining step. rsc.org The reaction kinetics can be more complex than previously assumed, with some studies indicating the potential for autocatalytic pathways and the involvement of previously unreported intermediates. rsc.org Transient flow methodologies have been employed to acquire robust kinetic data, demonstrating that the reaction does not always follow simple first-order kinetics with respect to the reactants. rsc.org

From a thermodynamic perspective, the formation of the pyrazole ring is highly favorable due to the creation of a stable aromatic system. In reactions where different isomers can be formed, the product distribution can be governed by either kinetic or thermodynamic control. For example, in the synthesis of N-vinylated pyrazoles, Ag₂CO₃-free reactions lead to the thermodynamically stable (E)-isomer, while the presence of the catalyst yields the kinetically favored (Z)-isomer. nih.gov This highlights how reaction conditions can be tuned to favor a specific, desired isomer.

Understanding Regioselectivity and Stereoselectivity in Pyrazole Synthesis

Regioselectivity: When an unsymmetrical 1,3-dicarbonyl compound reacts with (4-iodophenyl)hydrazine, two different constitutional isomers of the pyrazole can be formed. Regioselectivity refers to the preferential formation of one isomer over the other. This is a critical consideration in the synthesis of specifically substituted pyrazoles like this compound.

The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the substituted nitrogen (N1) of the hydrazine. Several factors influence this selectivity:

Steric Effects: The nucleophilic attack may be favored at the less sterically hindered carbonyl group.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups can enhance the electrophilicity of a nearby carbonyl carbon, making it a preferred site for attack.

Reaction Conditions: The pH of the reaction medium is a key determinant. In acidic conditions, the reaction often favors one regioisomer, while basic conditions may favor the other. This is because the nature of the key intermediate (e.g., enamine or hydrazone) can change with pH.

Catalysts: The choice of catalyst can direct the regioselectivity. For example, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org Similarly, base-mediated [3+2] cycloadditions of sydnones with alkynes have demonstrated excellent regioselectivity. acs.org

The table below summarizes findings on how different conditions can influence the outcome of pyrazole synthesis, based on general studies.

| Reaction Type | Catalyst/Conditions | Key Feature | Typical Outcome | Reference |

|---|---|---|---|---|

| Condensation of 1,3-diketones with arylhydrazines | Room temperature in N,N-dimethylacetamide | High regioselectivity | Good yields of 1-aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| [3+2] Cycloaddition | Base-mediated (e.g., K₂CO₃) | Excellent regioselectivity | Synthesis of polysubstituted pyrazoles under mild conditions | mdpi.comacs.org |

| Condensation of diarylhydrazones and vicinal diols | Iron catalysis | Regioselective | Formation of 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Iodination of 1-aryl-3-CF₃-1H-pyrazoles | CAN-mediated with I₂ | Highly regioselective | Yields 4-iodo isomers | researchgate.net |

| Iodination of 1-aryl-3-CF₃-1H-pyrazoles | n-BuLi followed by I₂ | Exclusive regioselectivity | Yields 5-iodo derivatives | researchgate.net |

Stereoselectivity: Stereoselectivity relates to the preferential formation of one stereoisomer over another. For the synthesis of the planar, aromatic this compound ring itself, stereoselectivity is not a factor as no chiral centers are formed. However, stereoselectivity becomes crucial when synthesizing pyrazole derivatives that contain stereocenters, such as pyrazolines or pyrazoles with chiral substituents. nih.gov In these cases, organocatalysts or chiral auxiliaries can be employed to achieve high stereoselectivity in reactions like Michael additions to form multi-substituted pyrazolin-5-one derivatives. rwth-aachen.de

Advanced Applications in Medicinal Chemistry and Pharmacology

Targeting Specific Biological Receptors and Enzymes

The versatility of the pyrazole (B372694) scaffold, particularly when substituted with a 4-iodophenyl group, allows it to interact with a variety of biological targets, demonstrating significant potential in drug design and development.

Cyclooxygenase-2 (COX-2) Inhibition and Analgesic Activity

The pyrazole moiety is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, most notably as selective inhibitors of Cyclooxygenase-2 (COX-2). rjpbr.comnih.gov The development of selective COX-2 inhibitors is a key strategy in inflammation therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

Research into pyrazole derivatives has consistently demonstrated their potential as effective anti-inflammatory and analgesic drugs. nih.govzsmu.edu.ua For instance, studies on various 1,3-diphenyl-1H-pyrazole derivatives have shown significant anti-inflammatory activity. nih.gov Specifically, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited potent anti-inflammatory effects, with some derivatives showing activity comparable to the standard drug diclofenac sodium. nih.gov The analgesic properties of pyrazole derivatives have also been well-documented in various models, including formalin-induced hyperalgesia and acetic acid-induced writhing tests. nih.govzsmu.edu.ua These findings underscore the potential of the 1-(4-Iodophenyl)-1H-pyrazole scaffold as a basis for developing new, effective, and potentially safer anti-inflammatory and analgesic agents. nih.govnih.gov

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory | Effective in carrageenan-induced paw oedema and cotton pellet granuloma tests. | nih.gov |

| FR140423 (a pyrazole derivative) | Analgesic | Showed potent anti-hyperalgesic effects in the yeast-induced hyperalgesic model, five-fold more potent than indomethacin. | nih.gov |

| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory | Exhibited maximum activity comparable to the standard drug diclofenac sodium. | nih.gov |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition | Trimethoxy derivatives demonstrated higher COX-2 inhibitory action than celecoxib (B62257). | rsc.org |

Cannabinoid Receptor (CB1) Antagonism

Antagonism of the Cannabinoid Receptor 1 (CB1) has been identified as a promising strategy for treating obesity and related metabolic disorders. nih.gov The pyrazole scaffold was central to the development of first-generation CB1 receptor antagonists. Structure-activity relationship studies have revealed that a para-substituted phenyl ring at the 5-position of the pyrazole ring is a key requirement for potent and selective CB1 receptor antagonistic activity. acs.org

Notably, research has shown that substituting a 4-chlorophenyl group with a 4-iodophenyl group at this position can lead to highly potent compounds. nih.govacs.org One of the most potent compounds in a series of pyrazole derivatives designed as CB1 antagonists featured a p-iodophenyl group at the 5-position. acs.org Another study created AM6527, an orally active CB1 receptor neutral antagonist, by replacing a 4-chlorophenyl substituent with a 4-iodophenyl group on the pyrazole template. nih.gov This modification resulted in a compound that was effective following oral administration, unlike its chloro-substituted counterpart. nih.gov These findings highlight the importance of the iodo-phenyl substitution on the pyrazole core for achieving potent and orally bioavailable CB1 receptor antagonists.

Cytochrome P450 CYP121A1 Inhibition

Cytochrome P450 CYP121A1 is an essential enzyme in Mycobacterium tuberculosis, making it a critical target for the development of new anti-tuberculosis drugs. nih.gov Research has identified that aryl-substituted pyrazoles can act as small molecule inhibitors of this enzyme. nih.govacs.org

Crystallization studies of ligand complexes have provided detailed insights into the binding mechanism. An iodopyrazole compound was found to bind with its pyrazole group situated in a channel between the P450 helices F and G. nih.govacs.org The structure is "stacked" between the side chains of Trp182 and Phe168. nih.govacs.org In this orientation, the iodine atom of the 4-iodophenyl group protrudes towards the active site, where it interacts with hydrophobic amino acids. nih.govacs.org This interaction is crucial for the inhibitory activity, demonstrating how the specific substitution on the pyrazole ring can be tailored to effectively block the active site of a target enzyme.

α-Glucosidase and α-Amylase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a validated therapeutic strategy for managing type 2 diabetes mellitus. nih.govcmu.ac.th Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing inhibitors of these enzymes. nih.gov α-Amylase inhibitors are also known as starch blockers because they prevent or slow the absorption of starch by inhibiting the hydrolysis of 1,4-glycosidic bonds. ajchem-a.com

Numerous studies have synthesized and evaluated various pyrazole derivatives for their inhibitory activity against these enzymes. nih.govajchem-a.comfrontiersin.org For example, a new class of thiazolidin-4-one linked pyrazoles showed significant α-amylase inhibition, with one compound exhibiting a remarkable 90.04% inhibition at a concentration of 100 μg/mL. nih.gov Other studies have consistently found that the inhibitory activity of pyrazole derivatives increases with concentration. ajchem-a.comajchem-a.com The collective research indicates that the pyrazole scaffold is an attractive target for further investigation in the development of new antidiabetic agents. nih.gov

Xanthine Oxidase (XO) and Alkaline Phosphatase (ALP) Inhibition

The pyrazole structure has also been investigated for its ability to inhibit other key enzymes, including Xanthine Oxidase (XO) and Alkaline Phosphatase (ALP).

Xanthine Oxidase (XO) is a crucial enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. mdpi.comfrontiersin.org Overactivity of XO can lead to hyperuricemia and gout. frontiersin.orgijrimcronline.com Consequently, XO is a primary target for the development of anti-gout agents. nih.gov Research has identified that 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives can act as potent non-purine XO inhibitors, with some compounds showing IC50 values more potent than the standard drug allopurinol. nih.govnih.gov

Alkaline Phosphatase (ALP) is a group of enzymes involved in various physiological processes, and its aberrant activity is linked to several diseases. researchgate.net The identification of potent and selective ALP inhibitors is a promising area of drug discovery. researchgate.net Studies have shown that combining the pyrazole and thiazolidinone scaffolds can create novel and potent ALP inhibitors. nih.govnih.gov One such pyrazolo-oxothiazolidine derivative displayed incredibly strong inhibitory activity with an IC50 value of 0.045 ± 0.004 μM, which was 116-fold more active than the standard reference. nih.govresearchgate.net

| Target Enzyme | Compound Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Xanthine Oxidase (XO) | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (Compound 2b) | 9.32 ± 0.45 µM | nih.gov |

| Xanthine Oxidase (XO) | 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehyde (Compound 2m) | 10.03 ± 0.43 µM | nih.gov |

| Alkaline Phosphatase (ALP) | Pyrazolo-oxothiazolidine (Compound 7g) | 0.045 ± 0.004 µM | nih.gov |

Therapeutic Potential as Pharmaceutical Agents

The diverse biological activities demonstrated by this compound and its structural analogs translate into significant therapeutic potential across a range of diseases. The demonstrated inhibition of COX-2 suggests its utility in developing novel anti-inflammatory and analgesic drugs with potentially improved safety profiles compared to traditional NSAIDs. nih.govnih.gov

As a potent CB1 receptor antagonist, this class of compounds holds promise for the treatment of obesity, metabolic syndrome, and related disorders. nih.gov The favorable pharmacokinetic properties conferred by the 4-iodophenyl group, such as oral activity, enhance its potential as a viable therapeutic agent. nih.gov

The inhibition of M. tuberculosis enzyme CYP121A1 positions these pyrazole derivatives as leads for the development of new anti-tubercular agents, addressing a critical global health need. nih.govacs.org Furthermore, the ability to inhibit α-glucosidase and α-amylase highlights their potential in managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Finally, the potent inhibition of xanthine oxidase and alkaline phosphatase suggests that derivatives of this compound could be developed into new treatments for gout and other conditions associated with the dysregulation of these enzymes. nih.govnih.gov The versatility of this scaffold makes it a valuable platform for future drug discovery and development efforts.

Anti-inflammatory Properties

The pyrazole nucleus is a well-established pharmacophore in the development of anti-inflammatory drugs, with notable examples including celecoxib and phenylbutazone. nih.govresearchgate.netresearchgate.net Research into functionally substituted pyrazoles has consistently demonstrated their potential to inhibit key mediators of the inflammatory cascade. nih.gov

While specific studies focusing exclusively on the anti-inflammatory activity of this compound are not extensively detailed in the available literature, the broader class of 1-aryl-pyrazole derivatives has shown significant promise. For instance, studies on various 1,3,5-trisubstituted pyrazole derivatives have established their anti-inflammatory capabilities. researchgate.net The nature of the substituent on the phenyl ring at the N1 position is known to play a critical role in modulating this activity. The presence of a halogen, such as iodine, can significantly alter the electronic and lipophilic properties of the molecule, which may enhance its binding affinity to inflammatory targets like cyclooxygenase (COX) enzymes. Further investigation is required to specifically delineate the anti-inflammatory profile of the 1-(4-iodophenyl) substituted pyrazole core.

Anticancer and Cytotoxic Activities

The pyrazole scaffold is a versatile core for the design of novel anticancer agents, with derivatives showing activity against a wide range of cancer cell lines. nih.govnih.govsrrjournals.com The cytotoxic potential of pyrazole derivatives is often linked to their ability to induce apoptosis, cause cell cycle arrest, and inhibit various cellular pathways crucial for tumor growth. nih.govwaocp.org

Although direct cytotoxic data for this compound is limited, structure-activity relationship (SAR) studies of related compounds provide valuable insights. Research on pyrazoline derivatives has shown that the presence of a halogenated phenyl ring (containing fluorine, chlorine, or bromine) can confer potent antiproliferative activity. nih.govsrrjournals.com For example, compounds bearing a 4-bromophenyl group have demonstrated significant inhibition of cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). srrjournals.com Similarly, 3-(4-chlorophenyl) and 3-(4-fluorophenyl) pyrazoline derivatives have shown potent activity against HepG-2 (liver) cancer cells. nih.gov

These findings suggest that the 4-iodophenyl moiety may also contribute favorably to the cytotoxic properties of the pyrazole scaffold. The high lipophilicity and potential for halogen bonding associated with iodine could enhance target engagement and cellular uptake.

Table 1: Cytotoxic Activity of Related Halogenated Phenyl Pyrazole Derivatives

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 3-(4-bromophenyl) derivative | A549 | 8.0 µM | srrjournals.com |

| 3-(4-bromophenyl) derivative | HeLa | 9.8 µM | srrjournals.com |

| 3-(4-bromophenyl) derivative | MCF-7 | 5.8 µM | srrjournals.com |

| 3-(4-fluorophenyl) pyrazoline | HepG-2 | 6.78 µM | nih.gov |

This table presents data for closely related halogenated analogs to infer the potential role of the iodophenyl group.

Antiviral Activities (e.g., SARS-CoV-2 Mpro Inhibition)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. mdpi.comresearchgate.net The pyrazole scaffold has been explored as a potential core for Mpro inhibitors. nih.govresearchgate.net Computational and synthetic studies have been employed to design novel pyrazole derivatives that can effectively bind to the active site of the Mpro enzyme. nih.gov

Integrated approaches combining combinatorial chemistry, molecular docking, and deep learning have been used to screen large libraries of pyrazole-based structures for their potential as SARS-CoV-2 Mpro inhibitors. nih.gov These studies have identified that N-phenyl fragments are among the critical structural features for effective binding to the Mpro active site. nih.gov While these large-scale screenings have highlighted the general potential of the pyrazole class, specific experimental data on the inhibitory activity of this compound against SARS-CoV-2 Mpro is not yet available. The unique electronic and steric properties of the iodophenyl group could influence binding affinity, warranting its inclusion in future antiviral screening and development programs.

Antimycobacterial and Antitubercular Agents

Tuberculosis remains a significant global health threat, necessitating the discovery of new chemical entities with novel mechanisms of action against Mycobacterium tuberculosis. frontiersin.org Pyrazole-containing compounds have emerged as a promising class of antimycobacterials. frontiersin.orgnih.govjapsonline.com

Notably, a structure-activity relationship study of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives identified a compound with a para-chlorophenyl substitution at the N1 position as the most active scaffold against slow-growing mycobacteria. frontiersin.org This highlights the importance of a halogen substituent at the para-position of the N1-phenyl ring for antimycobacterial activity. Although this study focused on a chloro-substituent, it provides a strong rationale for investigating other halogenated analogs, including the 1-(4-iodophenyl) derivative. The increased lipophilicity of the iodo-substituent compared to chloro may enhance the compound's ability to penetrate the complex, lipid-rich cell wall of Mycobacterium tuberculosis. Further studies are needed to confirm the efficacy of this compound as an antitubercular agent.

Antioxidant Effects and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. mdpi.com Pyrazole derivatives have been widely investigated for their antioxidant properties and their ability to scavenge free radicals. researchgate.netijpsr.comnih.govnih.gov The pyrazole ring system can act as an electron donor, which contributes to its radical scavenging capacity.

The antioxidant potential of pyrazole derivatives is often evaluated through various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide, and superoxide radical scavenging assays. nih.gov While the pyrazole core itself contributes to this activity, the nature of the substituents on the ring system can significantly modulate its potency. researchgate.net Specific research on the antioxidant effects of this compound is not extensively documented. However, the presence of the phenyl ring and the pyrazole nitrogen atoms are features known to be important for antioxidant activity in related compounds. The influence of the iodine atom on the molecule's ability to modulate oxidative stress pathways presents an area for future investigation.

Antimalarial Activity

The rise of drug-resistant strains of Plasmodium parasites has created an urgent need for new antimalarial agents. pjps.pkresearchgate.net The pyrazole scaffold is recognized as a privileged structure in the development of compounds with antiplasmodial activity. pjps.pkresearchgate.netsci-hub.senih.gov Various pyrazole derivatives have demonstrated efficacy against different stages of the malaria parasite and have been shown to inhibit essential parasitic enzymes. researchgate.net

Research has explored numerous substitution patterns on the pyrazole ring to optimize antimalarial potency. pjps.pkresearchgate.net For instance, certain 1-(4-methylphenyl)-3-phenyl-1H-pyrazole derivatives have shown notable suppression of Plasmodium berghei in vivo. pjps.pkresearchgate.net Although specific antimalarial data for this compound is not available, the general success of 1-aryl pyrazoles in this therapeutic area suggests that it could be a valuable candidate for screening. The lipophilic and electronic character of the 4-iodophenyl group could play a significant role in its potential activity against Plasmodium falciparum.

Structure-Activity Relationship (SAR) Studies and Drug Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights that guide the optimization of lead compounds into potent and selective drug candidates. For pyrazole derivatives, SAR studies have been crucial in identifying key structural features that govern their diverse pharmacological activities. nih.govacs.orgjapsonline.com

A pivotal study in the context of the 1-(4-iodophenyl) moiety involved a series of pyrazole derivatives designed as cannabinoid receptor antagonists. acs.org In this comprehensive SAR study, researchers synthesized and evaluated a range of analogs to determine the structural requirements for high-affinity binding. The investigation revealed that a para-substituted phenyl ring at the 5-position was a critical requirement. Among the various substituents tested (including chloro, bromo, methyl, and methoxy), the compound featuring a p-iodophenyl group at this position emerged as the most potent antagonist in the series. acs.org This finding explicitly underscores the importance of the iodophenyl group in achieving high potency, likely due to a combination of its size, lipophilicity, and ability to form specific interactions within the receptor's binding pocket.

Furthermore, SAR studies in other therapeutic areas have also highlighted the role of halogenation on the N1-phenyl ring. For instance, in the development of antimycobacterial agents, a para-chlorophenyl substituent at the N1 position of the pyrazole ring was found to be optimal for activity. frontiersin.org Collectively, these studies suggest that a para-halogenated phenyl group at the N1 position is a favorable feature for biological activity. The specific properties of iodine—its large atomic radius, high polarizability, and capacity to act as a halogen bond donor—make the this compound scaffold a highly attractive platform for the rational design of new therapeutic agents targeting a variety of biological systems.

Rational Drug Design Principles

The development of potent molecules based on the this compound scaffold is a clear example of rational drug design. This approach relies on a deep understanding of the biological target and the use of SAR to systematically optimize a lead compound. nih.gov The pyrazole nucleus is considered an important template in rational drug development due to its versatile chemical nature and its presence in numerous clinically successful drugs. nih.gov

The process often begins with a known active compound, or "lead." For instance, in the development of CB1 receptor antagonists, the biarylpyrazole SR141716A, which contains a 5-(4-chlorophenyl) group, served as the initial template. acs.org Medicinal chemists then applied rational design principles to explore the chemical space around this lead. Key structural requirements for high-affinity binding were identified, which included:

A 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring. acs.org

A carboxamido group at the C3 position. acs.org

A para-substituted phenyl ring at the C5 position. acs.org

By systematically synthesizing and testing analogues with different substituents at the C5 phenyl ring, researchers discovered that the 4-iodophenyl group conferred the highest potency. acs.org This iterative process of design, synthesis, and biological evaluation is the cornerstone of rational drug design, allowing for the optimization of molecular interactions between the drug candidate and its target to maximize efficacy.

Pharmacokinetic and Pharmacodynamic Considerations

While specific in vivo efficacy studies for the parent compound this compound are not extensively detailed in isolation, the effectiveness of more complex derivatives containing this scaffold has been demonstrated in various animal models. These studies provide crucial insights into the therapeutic potential of this class of compounds.

For example, a highly substituted dihydropyrazole (DHP) derivative, identified as a potent murine RIP1 kinase inhibitor, has shown significant efficacy in mouse models of both multiple sclerosis and human retinitis pigmentosa. osti.gov In other research, various pyrazole derivatives have been tested for in vivo anti-inflammatory activity using cotton pellet-induced granuloma and sponge implantation models in rats, with some compounds demonstrating high levels of potency. nih.gov These examples underscore the ability of the pyrazole scaffold to produce systemically active compounds with therapeutic effects in living organisms. The data from such in vivo models are essential for validating the therapeutic hypothesis generated from initial in vitro screening and rational design efforts.

Table 2: Examples of In Vivo Efficacy in Pyrazole Derivatives This table summarizes findings from in vivo studies on compounds containing the pyrazole scaffold, demonstrating their therapeutic potential in animal models.

| Compound Class | Therapeutic Area | Animal Model | Observed Efficacy |

| Dihydropyrazole (DHP) | Neuroinflammation / Degeneration | Mouse (Multiple Sclerosis, Retinitis Pigmentosa) | Demonstrated therapeutic efficacy in disease models. osti.gov |

| 1H-Pyrazolyl Derivatives | Inflammation | Rat (Cotton Pellet Granuloma) | Potent anti-inflammatory activity observed. nih.gov |

Radiotracer Uptake and Distribution in Biological Systems